3-(3-aminopiperidin-1-yl)-1-ethylpyrazin-2(1H)-one
Overview
Description
3-(3-aminopiperidin-1-yl)-1-ethylpyrazin-2(1H)-one is a useful research compound. Its molecular formula is C11H18N4O and its molecular weight is 222.29 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of the compound 3-(3-aminopiperidin-1-yl)-1-ethylpyrazin-2(1H)-one is the enzyme Prolyl endopeptidase FAP . This enzyme plays a crucial role in the regulation of the activity of other proteins and peptides in the body, making it a key player in numerous biological processes .
Mode of Action
The compound this compound interacts with its target, Prolyl endopeptidase FAP, by binding to it . This binding can inhibit the activity of the enzyme, leading to changes in the regulation of other proteins and peptides that the enzyme would normally act upon .
Biochemical Pathways
The interaction of this compound with Prolyl endopeptidase FAP affects various biochemical pathways. The inhibition of this enzyme can lead to changes in the activity of other proteins and peptides, which can have downstream effects on numerous biological processes .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The compound shows modest oral bioavailability and is rapidly absorbed . It has a half-life of 131 hours . . These properties impact the bioavailability of the compound.
Result of Action
The molecular and cellular effects of the action of this compound are primarily due to its inhibition of Prolyl endopeptidase FAP. This can lead to changes in the activity of other proteins and peptides, affecting various biological processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other compounds can affect how the compound interacts with its target and its overall effectiveness .
Biochemical Analysis
Biochemical Properties
3-(3-aminopiperidin-1-yl)-1-ethylpyrazin-2(1H)-one plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism The interaction between this compound and DPP-IV results in the inhibition of the enzyme’s activity, which can influence glucose homeostasis
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of DPP-IV by this compound can lead to increased levels of incretin hormones, which in turn enhance insulin secretion and reduce glucagon release . This modulation of hormone levels can have significant effects on cellular metabolism and energy balance.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of DPP-IV, inhibiting its enzymatic activity This inhibition prevents the degradation of incretin hormones, thereby prolonging their action and enhancing their physiological effects
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation over time Prolonged exposure to extreme conditions, such as high temperatures or acidic environments, may lead to its degradation and reduced efficacy
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit DPP-IV activity and improve glucose tolerance without causing significant adverse effects . At higher doses, the compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential toxicities.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with DPP-IV. The inhibition of DPP-IV by this compound affects the metabolism of incretin hormones, leading to enhanced insulin secretion and improved glucose homeostasis
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors that determine its biological activity. The compound is transported across cell membranes through specific transporters and binding proteins . Once inside the cell, it can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its biological effects. The distribution of this compound within tissues is influenced by factors such as tissue perfusion, binding affinity to cellular components, and metabolic stability.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules to exert its effects Post-translational modifications, such as phosphorylation and acetylation, may influence the targeting and localization of the compound to specific subcellular compartments
Properties
IUPAC Name |
3-(3-aminopiperidin-1-yl)-1-ethylpyrazin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O/c1-2-14-7-5-13-10(11(14)16)15-6-3-4-9(12)8-15/h5,7,9H,2-4,6,8,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEAYDHRBZLIDLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C(C1=O)N2CCCC(C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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